REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Cl:9])[N:3]=1.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.ClC(Cl)([O:20][C:21](=O)[O:22]C(Cl)(Cl)Cl)Cl.[OH-].[Na+]>O.C(O)(C)(C)C>[C:10]([O:22][C:21](=[O:20])[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][Cl:9])[N:3]=1)([CH3:16])([CH3:15])[CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)CCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
After separating the liquid
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ALIQUOT
|
Details
|
A portion of the organic phase was sampled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=NC(=CC=C1)CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |